4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione
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Overview
Description
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a heterocyclic compound that belongs to the class of 1,3-diketones
Mechanism of Action
Target of Action
The primary target of 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is the gadolinium (III) ion . The compound acts as a ligand, binding to the gadolinium ion to form a binuclear gadolinium (III) complex .
Mode of Action
The interaction of this compound with the gadolinium (III) ion leads to a significant enhancement of the molar extinction . This interaction results in the formation of a stable crystalline solvate .
Biochemical Pathways
The compound affects the photophysical properties of the gadolinium (III) complex. The energy of the first exited triplet state for the diketonate ligand was found to be 22400 cm−1 . This makes this compound a promising ligand for the preparation of highly luminescent Eu3+ and Sm3+ complexes .
Result of Action
The result of the action of this compound is the formation of a binuclear gadolinium (III) complex . This complex has enhanced photophysical properties, making it a promising candidate for the preparation of highly luminescent Eu3+ and Sm3+ complexes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions. For instance, the phosphorescence of ligands can be observed especially under low (77 K) temperatures
Biochemical Analysis
Biochemical Properties
The compound 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride and a suitable base, such as sodium hydroxide, in a solvent like methanol. The reaction proceeds through the formation of an intermediate, which is then recrystallized to obtain the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Comparison with Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound shares the trifluoromethyl group and diketone structure but has a phenyl group instead of a pyrazole ring.
Fluxapyroxad: A pyrazole-based compound with similar structural features, used as a fungicide.
Methyl (S)- (1- (2- (4- (1- (difluoromethyl)-1H-pyrazol-3-yl)-2,6-difluorobenzyl)hydrazinyl)-4,4,4-trifluoro-3,3-dimethyl-1-oxobutan-2-yl)carbamate: Another pyrazole derivative with trifluoromethyl groups, used in agricultural applications.
Uniqueness: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTALDTVVKDPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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